(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine
Overview
Description
(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine is a complex organic compound with a unique structure that includes phosphanyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine involves multiple steps, including the formation of the spirobiindene core and the introduction of the phosphanyl and pyridinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: It may be explored for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may investigate its potential as a therapeutic agent or a diagnostic tool.
Mechanism of Action
The mechanism of action of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine include:
- Bis(2,4-di-tert-butylphenyl) phosphate
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
The uniqueness of (3R)-4’-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4-amine lies in its spirobiindene core and the presence of both phosphanyl and pyridinyl groups. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(4-tert-butylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H71N2P/c1-50(2,3)38-24-27-56-43(30-38)35-57-46-20-16-18-36-22-25-55(48(36)46)26-23-37-19-17-21-47(49(37)55)58(44-31-39(51(4,5)6)28-40(32-44)52(7,8)9)45-33-41(53(10,11)12)29-42(34-45)54(13,14)15/h16-21,24,27-34,57H,22-23,25-26,35H2,1-15H3/t55-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIOXLQKHYHIIN-KZRJWCEASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NC=C1)CNC2=CC=CC3=C2[C@@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H71N2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100066 | |
Record name | N-[(1R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-inden]-7-yl]-4-(1,1-dimethylethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1298133-38-6 | |
Record name | N-[(1R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-inden]-7-yl]-4-(1,1-dimethylethyl)-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1298133-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1R)-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-inden]-7-yl]-4-(1,1-dimethylethyl)-2-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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